

A Technical Guide to the Spectroscopic Identification of Brucine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brucine*

Cat. No.: *B1667951*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the unambiguous identification of **brucine**, a toxic alkaloid structurally related to strychnine. This document details the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **brucine**, alongside detailed experimental protocols for data acquisition.

Introduction

Brucine (2,3-Dimethoxystrychnidin-10-one) is a naturally occurring alkaloid found in the seeds and bark of the *Strychnos nux-vomica* tree.^[1] While less toxic than its counterpart, strychnine, its potent physiological effects necessitate accurate and reliable identification, particularly in the fields of natural product chemistry, toxicology, and pharmaceutical development. Spectroscopic methods provide the foundational data for the structural elucidation and confirmation of **brucine**'s identity. This guide summarizes the key spectroscopic data and outlines the methodologies for their acquisition.

Spectroscopic Data for Brucine Identification

The following sections present the characteristic spectroscopic data for **brucine** obtained through ¹H NMR, ¹³C NMR, IR, and MS analyses.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.^{[1][2]} For **brucine**, both ^1H and ^{13}C NMR are essential for unambiguous identification.

Table 1: ^1H NMR Spectroscopic Data for **Brucine**

Assignment	Chemical Shift (δ) in ppm
A	7.638
B	7.135
C	6.184
D	4.47
E	4.334
F	4.11
G	3.94
J	3.928
K	3.732
L	3.720
M	3.541
P	3.22
Q	2.97
R	2.925
S	2.597
T	2.416
U	2.02
V	1.96
W	1.495
Z	1.353

Note: Data corresponds to brucine sulfate.
Chemical shifts for the free base may vary slightly.[3]

Table 2: ^{13}C NMR Spectroscopic Data for **Brucine**

Chemical Shift (δ) in ppm
170.1
149.8
147.2
141.5
130.2
120.4
105.8
101.5
78.9
65.2
59.8
56.4
56.2
52.8
50.7
48.1
43.1
42.6
41.9
31.8
29.1
26.9
26.3

Note: Data corresponds to brucine hydrochloride. Chemical shifts for the free base may vary slightly.
[4] The natural abundance ^{13}C -NMR spectra of brucine are typically obtained using the pulse Fourier transform technique.[5]

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Brucine**

Wavenumber (cm^{-1})	Assignment
2842, 2868, 2903, 2928	C-H stretching (saturated carbons)
1653	Carbonyl (C=O) stretching
~1500	Aromatic ring stretching

Source: The spectrum for brucine shows a characteristic carbonyl -C=O stretch at 1653 cm^{-1} , an aromatic stretch around 1500 cm^{-1} , and peaks at 2842, 2868, 2903, and 2928 cm^{-1} that relate to the C-H bonds of saturated carbons.[6]

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) is particularly crucial for the identification of natural products as it provides accurate mass measurements for determining the chemical formula.[8]

Table 4: Mass Spectrometry Data for **Brucine**

Parameter	Value
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₄
Molecular Weight	394.47 g/mol
Exact Mass	394.189257 g/mol
Major Ion Peak (m/z)	394 (M ⁺)
Source: The molecular formula for brucine is C ₂₃ H ₂₆ N ₂ O ₄ with a molecular weight of 394.4635 g/mol . [9]	

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible and reliable results.

- Sample Preparation:
 - Weigh approximately 3.0 mg of the purified **brucine** sample.[\[10\]](#)
 - Dissolve the sample in a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[\[10\]](#)[\[11\]](#) The choice of solvent is critical as it can influence the chemical shifts of the signals.[\[10\]](#) For quantitative NMR (qNMR), a suitable internal standard should be added.[\[12\]](#)
 - Transfer the solution to a 5 mm NMR tube.[\[13\]](#)
- Data Acquisition:
 - Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[13\]](#)
 - For ¹H NMR, standard pulse sequences are typically used.[\[1\]](#)
 - For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[\[14\]](#)

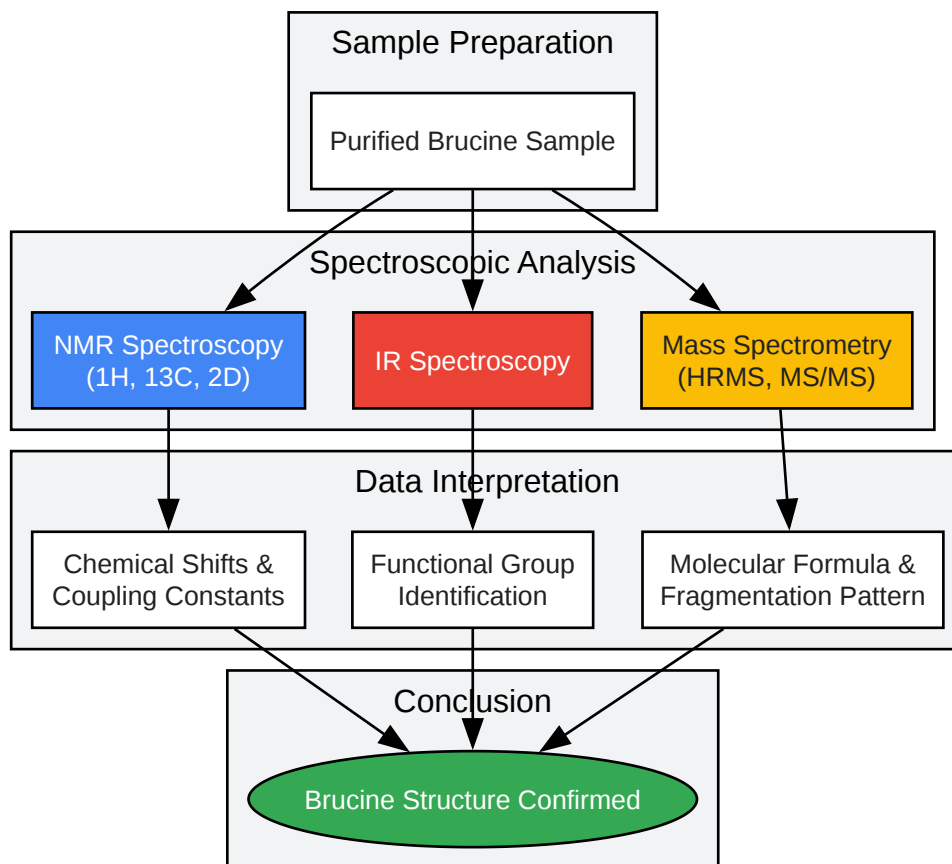
- Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.[\[1\]](#)[\[11\]](#)[\[14\]](#)
- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
 - Grind 1-2 mg of the **brucine** sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[15\]](#)
 - Place the powder in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Sample Preparation (Nujol Mull Method):
 - Grind a small amount of the **brucine** sample to a very fine powder using a mortar and pestle.[\[16\]](#)
 - Add a few drops of Nujol (mineral oil) and continue to grind to create a smooth, thick paste (mull).[\[16\]](#)[\[17\]](#)
 - Spread the mull evenly between two KBr or NaCl plates.[\[16\]](#)
- Data Acquisition:
 - Place the KBr pellet or the Nujol mull assembly in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
- Sample Preparation:

- Prepare a dilute solution of the **brucine** sample in a suitable solvent such as methanol or acetonitrile.
- For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system for separation prior to MS analysis.[\[18\]](#)[\[19\]](#)
- Data Acquisition:
 - Mass spectra can be acquired using various ionization techniques, with electrospray ionization (ESI) being common for alkaloids.[\[2\]](#)[\[18\]](#)[\[19\]](#)
 - Operate the mass spectrometer in positive ion mode.[\[18\]](#)[\[19\]](#)
 - For structural information, tandem mass spectrometry (MS/MS or MSⁿ) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[\[18\]](#) High-resolution mass spectrometers, such as Orbitrap or QTOF instruments, are used to obtain accurate mass measurements for molecular formula determination.[\[2\]](#)

Workflow for Spectroscopic Identification of Brucine

The following diagram illustrates the logical workflow for the identification of **brucine** using the described spectroscopic techniques.

Workflow for Spectroscopic Identification of Brucine



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Brucine sulfate.(38741-38-7) 1H NMR [m.chemicalbook.com]
- 4. BRUCINE HYDROCHLORIDE(5786-96-9) 13C NMR spectrum [chemicalbook.com]

- 5. ¹³C-NMR spectra of strychnos alkaloids: brucine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brucine [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. magritek.com [magritek.com]
- 12. A Modified ¹H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. m.tlwb.com.cn [m.tlwb.com.cn]
- 15. eng.uc.edu [eng.uc.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Identification of Brucine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667951#spectroscopic-data-nmr-ir-ms-for-brucine-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com